2-Propyloctan-1-ol
Overview
Description
2-Propyloctan-1-ol is a chemical compound with the molecular formula C11H24O . It has an average mass of 172.308 Da and a monoisotopic mass of 172.182709 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 11 carbon atoms, with a propyl group (a three-carbon chain) attached to the second carbon atom, and a hydroxyl group (-OH) attached to the first carbon atom . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound has a molecular weight of 172.307660 g/mol . It has a boiling point of 229.7ºC at 760 mmHg and a flash point of 93.8ºC . The density of this compound is 0.828g/cm³ .Scientific Research Applications
Synthesis and Chemical Properties
Aminomethyloxy Derivatives of 1-(Propylsulfanyl)pentane : New 2-aminomethyloxy derivatives were synthesized using a compound related to 2-Propyloctan-1-ol, demonstrating potential as antimicrobial additives and antiseptics against bacteria and fungi (Dzhafarov et al., 2010).
Alcohol's Impact on Reactive Extraction : In a study involving various alcohols including octan-1-ol, it was found that alcohols can significantly affect the reactive extraction of certain acids, demonstrating the potential for chemical separation processes (Günyeli et al., 2014).
Medicinal Chemistry
- Synthesis of Optically Active (R)-2-Propyloctanoic Acid : This compound, related to this compound, has been developed as a therapeutic agent for Alzheimer's disease, showcasing the medicinal chemistry applications of related compounds (Hasegawa & Yamamoto, 2000).
Biochemical Applications
- Lipase-mediated Transformations for Biodiesel : Propan-2-ol, a compound similar to this compound, was used as an acyl acceptor in the lipase-catalyzed preparation of biodiesel from various vegetable oils, highlighting its application in biofuel production (Modi et al., 2006).
Materials Science
- Swelling Behavior in Polymer Networks : The swelling behavior of acrylate-based crosslinked polymer networks in linear primary alcohols including octan-1-ol was studied, providing insights into the interactions of alcohols with polymer materials (Bedjaoui et al., 2020).
Properties
IUPAC Name |
2-propyloctan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-9-11(10-12)8-4-2/h11-12H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTPMKGZLYSQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959374 | |
Record name | 2-Propyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38514-11-3 | |
Record name | 2-Propyl-1-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38514-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyloctan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038514113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propyloctan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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